2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves multiple steps, including chlorination, nitration, and electrochemical oxidation. These processes modify the phenolic structures and result in diverse products with unique characteristics. Chlorination in acetic acid, for instance, leads to chloromethylene compounds and trichloro ketones, highlighting the chemical reactivity of the tert-butyl and dimethylphenyl groups in acetic acid environments (Hartshorn, Judd, & Robinson, 1986).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant modifications when subjected to different chemical reactions. The crystal and molecular structure analyses of the cyclo {tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid (1:1) clathrate revealed intricate details about the configuration and orientation of acetoxy groups, demonstrating the complex interactions and stability of these molecular structures in various conditions (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid derivatives are diverse, including oxidation, cyclodimerization, and nitration. These reactions lead to the formation of various products, each exhibiting unique chemical properties, such as susceptibility to tautomerization and oxidation, forming bis-quinone methides or undergoing solvolysis in moist acetic acid to yield compounds with potentially reactive cations (Richards & Evans, 1977).
Physical Properties Analysis
The physical properties of compounds related to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, such as solubility, melting points, and crystalline structures, are influenced by their molecular configuration and the nature of substituent groups. For example, the unique inclusion behavior of tetraaminothiacalixarenes towards small organic molecules demonstrates the impact of molecular structure on physical properties like solubility and crystallization patterns (Morohashi et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and other reagents, are crucial for understanding the behavior of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid derivatives in various chemical environments. Studies on the acetylation and hydrolysis of related compounds reveal the influence of functional groups on reactivity and the formation of specific products, highlighting the compound's versatility in chemical synthesis (Xu et al., 2005).
Scientific Research Applications
Pulmonary Toxicity and Structural Requirements
Research has shown that compounds similar to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, such as butylated hydroxytoluene (BHT), can induce pulmonary toxicity in mice. These effects are influenced by the compound's structural features, particularly the presence of a phenolic ring with specific ortho-alkyl groups that modulate the hydroxyl group's reactivity. This suggests that the toxic potency of these compounds in lung tissue may be related to the formation of reactive metabolites like quinone methides, which are products of microsomal oxidation (Mizutani et al., 1982).
Metabolic Pathways and Metabolites
The metabolism of similar compounds in vivo has been studied, revealing complex metabolic pathways that lead to various metabolites. For example, in the case of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), rats metabolized the compound through deamination to form aldehyde metabolites, which were further processed into alcohol and carboxylic acid metabolites. Such studies help in understanding the metabolic fate of phenolic compounds and their derivatives, shedding light on potential detoxification or activation pathways (Kanamori et al., 2002).
Therapeutic Potential and Mechanisms
Another dimension of research involves exploring the therapeutic potential of structurally related compounds. For instance, studies on butylated hydroxyanisole (BHA) have demonstrated its effectiveness in promoting ulcer healing, suggesting potential therapeutic applications in managing gastric ulcers. Such findings highlight the importance of understanding the molecular mechanisms underlying the therapeutic effects of phenolic compounds and their derivatives (Wang Li, 2000).
Antitumor Activity and Drug Development
Furthermore, research into the antitumor activity of related compounds, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), provides insights into novel anticancer strategies. Such compounds have been shown to induce tumor necrosis factor and cause hemorrhagic necrosis in tumors, offering a basis for developing new antivascular anticancer drugs. These studies not only elucidate the mechanisms of action of potential antitumor agents but also contribute to the ongoing search for more effective cancer therapies (Zhao et al., 2002).
properties
IUPAC Name |
2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKABAZTVCKJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid |
Synthesis routes and methods
Procedure details
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